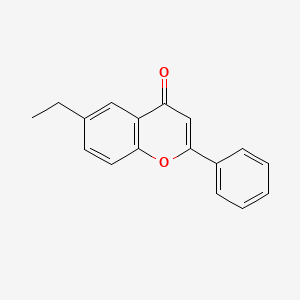

6-Ethylflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-エチル-2-フェニルクロメン-4-オンは、酸素を含むヘテロ環であるクロマノン類に属する化合物です。 この化合物は、その構造骨格が医薬品化学および合成有機化学において重要であることから注目されています .

2. 製法

合成経路と反応条件: 6-エチル-2-フェニルクロメン-4-オンの合成は、通常、ペヒマン縮合反応を用いて行われます。この反応は、フェノールとβ-ケトエステルを酸触媒の存在下で縮合させる反応です。 一般的な触媒には、濃硫酸、トリフルオロ酢酸、および塩化アルミニウムや塩化亜鉛などのルイス酸が含まれます .

工業生産方法: 6-エチル-2-フェニルクロメン-4-オンの工業生産は、同様の合成経路に従いますが、より効率的でスケーラブルな方法が用いられることが多いです。 これらの方法には、連続フロー反応器の使用や、廃棄物を最小限に抑え、収率を向上させるグリーンケミストリーの原則が含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-phenyl-chromen-4-one typically involves the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .

Industrial Production Methods: Industrial production of 6-Ethyl-2-phenyl-chromen-4-one follows similar synthetic routes but often employs more efficient and scalable methods. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

化学反応の分析

反応の種類: 6-エチル-2-フェニルクロメン-4-オンは、以下を含む様々な化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて行うことができます。

還元: 還元反応は、通常、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を用いて行われます。

一般的な試薬と条件:

酸化: 酸性または中性条件下での過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

主な生成物:

酸化: カルボン酸またはケトンの生成。

還元: アルコールの生成。

4. 科学研究への応用

6-エチル-2-フェニルクロメン-4-オンは、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗酸化作用や抗菌作用など、潜在的な生物活性を研究されています。

医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について研究されています。

科学的研究の応用

Pharmacological Properties

6-Ethylflavone exhibits several pharmacological properties that make it a subject of interest in medicinal chemistry. Research has demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent.

- Anti-inflammatory Activity :

- Antioxidant Properties :

-

Anticancer Effects :

- Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth . Further investigations are needed to elucidate its specific pathways and efficacy against different cancer types.

Therapeutic Applications

The therapeutic potential of this compound extends into various domains:

- Cancer Therapy :

- Cardiovascular Health :

Agricultural Applications

In agriculture, flavonoids like this compound are recognized for their roles in plant defense mechanisms and growth regulation:

- Pesticidal Properties :

- Plant Growth Regulation :

Case Studies

Several case studies have documented the applications of this compound:

- Case Study on Anti-inflammatory Effects :

-

Case Study on Anticancer Activity :

- In vitro studies demonstrated that treatment with this compound led to a marked decrease in viability of breast cancer cells compared to control groups. The mechanism involved activation of apoptotic pathways, indicating its potential as a chemotherapeutic agent.

-

Case Study on Agricultural Use :

- Field trials assessing the efficacy of this compound as a natural pesticide revealed significant reductions in pest populations without adversely affecting beneficial insects. This highlights its potential role in integrated pest management strategies.

作用機序

6-エチル-2-フェニルクロメン-4-オンの作用機序は、様々な分子標的や経路との相互作用を伴います。

分子標的: 酵素、受容体、および生物学的プロセスに関与する他のタンパク質と相互作用する可能性があります。

類似化合物:

2-フェニル-4H-クロメン-4-オン: 同様の構造ですが、6位にエチル基がありません。

6-エチル-4-フェニルクロマン-2-オン: 同様の構造ですが、カルボニル基の位置が異なります。

7-エチル-6-フェニル-クロメン-4-オン: 同様の構造ですが、エチル基の位置が異なります

ユニークさ: 6-エチル-2-フェニルクロメン-4-オンは、その特異的な置換パターンによりユニークです。このパターンは、その化学反応性と生物活性を左右する可能性があります。 6位のエチル基と2位のフェニル基の存在は、他のクロマノン誘導体と比較して独自の特性をもたらします .

類似化合物との比較

2-Phenyl-4H-chromen-4-one: Similar structure but lacks the ethyl group at the 6th position.

6-Ethyl-4-phenylchroman-2-one: Similar structure but differs in the position of the carbonyl group.

7-Ethyl-6-phenyl-chromen-4-one: Similar structure but differs in the position of the ethyl group

Uniqueness: 6-Ethyl-2-phenyl-chromen-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6th position and the phenyl group at the 2nd position provides distinct properties compared to other chromanone derivatives .

生物活性

6-Ethylflavone, a derivative of flavonoids, has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides an overview of its biological activity, supported by research findings and case studies.

This compound (CAS Number: 288401-00-3) is characterized by an ethyl group at the 6th position and a phenyl group at the 2nd position of the chromen-4-one structure. This unique substitution pattern influences its chemical reactivity and biological activity. The compound can interact with various molecular targets, including enzymes and receptors involved in critical biological pathways such as inflammation and oxidative stress.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that flavonoids can enhance endogenous antioxidant defenses, thereby protecting cells from damage.

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies utilizing disc diffusion and microdilution methods showed that it possesses broad-spectrum activity against bacteria and fungi. The presence of flavonoids contributes to this antimicrobial effect, making it a candidate for developing new antimicrobial agents .

3. Anti-inflammatory Effects

The compound has shown promising results in modulating inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases.

4. Anticancer Activity

Research has explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and activation of apoptotic pathways .

Case Studies

Several case studies highlight the biological effects of this compound:

-

Case Study 1: Antioxidant Effects in Neuroprotection

A study involving neuronal cells exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. This suggests its potential as a neuroprotective agent. -

Case Study 2: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against common skin pathogens. Results indicated a significant reduction in bacterial load within infected wounds, supporting its use as a topical antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Ethyl at C-6 | Antioxidant, antimicrobial, anticancer |

| 2-Phenylchromen-4-one | No ethyl group | Limited bioactivity |

| 7-Ethyl-6-phenylchroman-4-one | Ethyl at C-7 | Varies; less studied |

The unique structure of this compound provides distinct advantages over similar compounds, enhancing its biological activities.

特性

CAS番号 |

288401-00-3 |

|---|---|

分子式 |

C17H14O2 |

分子量 |

250.29 g/mol |

IUPAC名 |

6-ethyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H14O2/c1-2-12-8-9-16-14(10-12)15(18)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |

InChIキー |

ILUYTTQELSQWNA-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |

正規SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。